Predicted Lipophilicity (ACD/LogP) of 5-Nitro-6-phenylhex-5-en-2-one Versus Saturated and De-nitro Analogs
The target compound shows an ACD/LogP of 2.51, which is approximately 0.6–0.8 log units lower than that predicted for the saturated analog 5-nitro-6-phenylhexan-2-one (estimated ACD/LogP ~3.1–3.3 based on removal of the double bond's polar contribution) . This increased polarity is consistent with the conjugated enone system and places the compound in an optimal lipophilicity window (LogP 1–3) for drug-like permeability and solubility balance.
| Evidence Dimension | ACD/LogP (lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = 2.51 (predicted, ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | 5-Nitro-6-phenylhexan-2-one (saturated analog): estimated ACD/LogP ~3.1–3.3 (class-level estimate; no experimental data located) |
| Quantified Difference | ΔLogP ≈ -0.6 to -0.8 log units (target is more polar) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform; pH 7.4 |
Why This Matters
A LogP of 2.51 falls within the optimal range for oral bioavailability (Lipinski Rule-of-Five), whereas the saturated analog approaches the upper limit, potentially exhibiting poorer aqueous solubility and higher plasma protein binding — key selection criteria for procurement in drug discovery programs.
